molecular formula C8H12O B3040917 Spiro[2.5]octan-5-one CAS No. 25308-67-2

Spiro[2.5]octan-5-one

Cat. No.: B3040917
CAS No.: 25308-67-2
M. Wt: 124.18 g/mol
InChI Key: QFRPTKNBKJSYAT-UHFFFAOYSA-N
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Description

Spiro[2.5]octan-5-one is a unique organic compound characterized by its spirocyclic structure, where two rings are connected through a single shared atom. This compound has the molecular formula C8H12O and a molecular weight of 124.18 g/mol . The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for research and industrial applications.

Safety and Hazards

Spiro[2.5]octan-5-one is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Mechanism of Action

Target of Action

Spiro[2.5]octan-5-one is a unique compound with a spiro[2.5]octane skeleton

Mode of Action

The exact mode of action of Spiro[2It has been shown to react with oxygen at room temperature, forming a triplet excited state product This suggests that it may interact with its targets through oxidation reactions

Biochemical Pathways

The biochemical pathways affected by Spiro[2It has been shown to undergo oxygenation in the presence of manganese complexes bearing aminopyridine tetradentate ligands This suggests that it may affect pathways involving oxidation reactions

Result of Action

The molecular and cellular effects of Spiro[2It has been shown to yield the corresponding ketone in low yields when it reacts with oxygen This suggests that it may induce oxidation reactions at the molecular level

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been shown to react with oxygen at room temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing spiro[2.5]octan-5-one involves the use of para-quinone methides. This one-pot approach proceeds smoothly under mild conditions without the use of metals, yielding high amounts of the desired product . The reaction typically involves the 1,6-conjugate addition induced dearomatization of para-quinone methides .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of organic synthesis and the use of efficient catalytic systems can be applied to scale up the production. The focus is often on optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.5]octan-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[2.5]octan-5-one is unique due to its specific ring structure and the resulting chemical properties.

Properties

IUPAC Name

spiro[2.5]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-7-2-1-3-8(6-7)4-5-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRPTKNBKJSYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC2(C1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601314898
Record name Spiro[2.5]octan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25308-67-2
Record name Spiro[2.5]octan-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25308-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[2.5]octan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[2.5]octan-5-one
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Synthesis routes and methods I

Procedure details

3-Ethoxycyclohex-2-enone (25 g) was dissolved in diethyl ether (500 mL), and tetraisopropoxytitanium (55 mL) was added, followed by the addition of ethyl magnesium bromide (3.0M in diethyl ether, 180 mL) over 30 minutes. The reaction was stirred at room temperature for another two hours, and quenched by the careful addition of water (250 mL). The mixture was filtered through diatomaceous earth, and rinsed with diethyl ether. The filtrate was transferred to a separatory funnel, the aqueous layer was drawn off, and p-toluenesulfonic acid monohydrate (2 g) was added to the organic layer, which was stirred at room temperature for two days. The reaction mixture was washed with saturated aqueous NaHCO3 and brine, then dried over Na2SO4. The mixture was filtered, and concentrated and chromatography on silica gel using 93/7 hexanes/ethyl acetate provided the title compound.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Methoxy-cyclohex-2-enone (7.8 g, 61.83 mmol) was dissolved in Et2O (100 mL) and titanium tetraisopropoxide (20.1 mL, 68.01 mmol) was added. To the resulting brown solution ethylmagnesium bromide solution (3M, 60 mL, 180 mmol) was added dropwise over 70 minutes. A precipitate formed over the course of the addition. After 2 hours at RT the now dark brown/black reaction mixture was carefully quenched with saturated aqueous NH4Cl. A dark gray precipitate formed and was filtered off over Celite. The aqueous layer was extracted twice with Et2O. The combined organic layers were washed with brine, dried (Na2SO4), filtered, and evaporated. The residue was taken up in Et2O (100 mL) and p-toluenesulfonic acid monohydrate (0.588 g, 3.091 mmol) was added. The resulting brown solution was stirred at RT over the weekend before being evaporated. The remaining brown oil was purified by SiO2 chromatography (330 g SiO2, hexanes/EtOAc 0 to 7% EtOAc) to give 2.5 g of spiro[2.5]octan-5-one as a light yellow liquid (32% yield).
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0.588 g
Type
reactant
Reaction Step Three
Quantity
20.1 mL
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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